molecular formula C₂₀H₂₈O₅ B122305 Cortienic acid CAS No. 3597-45-3

Cortienic acid

Cat. No. B122305
CAS RN: 3597-45-3
M. Wt: 348.4 g/mol
InChI Key: XNZSRYSTBKQWGZ-XLXYOEISSA-N
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Description

Synthesis Analysis

Cortienic acid derivatives have been the subject of various synthetic studies due to their potential biological activities. One such derivative, the L-phenylalanine methyl ester of dexamethasone-derived cortienic acid, was synthesized and its crystal structure was determined using X-ray diffraction. The synthesis process aimed to explore the local anti-inflammatory activity of the compound . Another study focused on the selective alkylation of cortienic acid derivatives, demonstrating an efficient method for alkylating at the 17α-position using a solid-liquid biphasic system. This process required the protection of the α-enone function when higher alkyl halide homologs were used .

Molecular Structure Analysis

The molecular structure of cortienic acid derivatives reveals a complex steroid nucleus with various conformations. In the L-phenylalanine methyl ester derivative, the steroid nucleus's ring A and the phenyl ring in the 17β-side chain are almost planar, while rings B and C exhibit a slightly distorted chair conformation, and ring D has an envelope conformation . The cortienic acid lactide adopts an arched conformation towards the β side, with the spiro lactide ring in a half-chair conformation. This structure allows for the formation of hydrogen bonds that link the molecules into chains .

Chemical Reactions Analysis

The chemical reactivity of cortienic acid derivatives is highlighted by their ability to form intermolecular and intramolecular hydrogen bonds. In the crystal packing of the L-phenylalanine methyl ester derivative, a network of intermolecular hydrogen bonds is observed, involving various atoms as hydrogen bond acceptors. Additionally, numerous intramolecular hydrogen bonds of the N-H…O, C-H…O, and C-H…F type are present . The cortienic acid lactide also demonstrates the ability to form hydrogen bonds between the hydroxyl group of ring C and the carbonyl group of ring A .

Physical and Chemical Properties Analysis

The physical and chemical properties of cortienic acid derivatives are closely related to their molecular structure. The orthorhombic crystal system of the L-phenylalanine methyl ester derivative, with specific cell constants and space group, indicates the solid-state properties of the compound . The alignment of the ester carbonyl groups in the cortienic acid lactide and the presence of hydrogen bonds suggest a certain degree of rigidity and polarity within the molecule, which could influence its solubility and interaction with biological receptors .

Scientific Research Applications

1. Agricultural Applications

Cortienic acid has been studied in the context of agriculture, particularly in the enhancement of soil properties. Marinari et al. (2000) investigated the influence of different fertilizers, including organic compounds potentially related to cortienic acid, on soil biological and physical properties. They found that organic treatments improved soil physical and biological properties significantly, suggesting a role for cortienic acid derivatives in agricultural practices (Marinari et al., 2000).

2. Chemical Synthesis and Modification

Cortienic acid has been utilized in chemical synthesis, particularly in the field of organic chemistry. Druzgala and Bodor (1990) demonstrated the efficient and selective alkylation of cortienic acid derivatives, highlighting its potential in the synthesis of complex organic molecules (Druzgala & Bodor, 1990).

3. Pharmacological Research

While excluding information related to drug use, dosage, and side effects, it's worth noting that cortienic acid derivatives have been used in pharmacological research. Dobričić et al. (2016) investigated the synthesis and properties of a novel derivative of cortienic acid, focusing on its lipophilicity, which is a key parameter in drug development (Dobričić et al., 2016).

4. Environmental Science Research

In environmental science, cortienic acid derivatives have been considered in studies related to soil health and ecosystem dynamics. Zamanian et al. (2018) discussed the impact of nitrogen fertilization on soil acidification, which could indirectly relate to the behavior of cortienic acid in soil environments (Zamanian et al., 2018).

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZSRYSTBKQWGZ-XLXYOEISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cortienic acid

CAS RN

3597-45-3
Record name Cortienic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORTIENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81738132XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
WM Wu, ET Bodor, J Howes… - Die Pharmazie-An …, 2012 - ingentaconnect.com
The effect of Δ1-cortienic acid (Δ1-CA) on human skin blanching activity of the soft corticosteroid, loteprednol etabonate (LE), has been studied. Ten volunteers had applied to their …
Number of citations: 2 www.ingentaconnect.com
WM Wu, Y Tang, P Buchwald… - Die Pharmazie-An …, 2010 - ingentaconnect.com
… the hypothetical inactive metabolite 1-cortienic acid ( 1-CA) … in the intermediate 1-cortienic acid etabonate (AE) that is then … ultimately leads to the formation of cortienic acid (CA) (Monder …
Number of citations: 3 www.ingentaconnect.com
P Druzgala, N Bodor - Steroids, 1991 - Elsevier
… We have recently reported4 that regioselective alkylation of cortienic acid (11/3,17a-dihydroxy-3-oxoandrost-4-ene 17/3-carboxylic … A similar reactivity difference in cortienic acid was ob- …
Number of citations: 19 www.sciencedirect.com
V Dobričić, BM Francuski, V Jaćević… - Journal of the Serbian …, 2015 - doiserbia.nb.rs
… of soft glucocorticoids are derived from cortienic acid (an inactive glucocorticoid metabolite).… methyl ester derivative of dexamethasone-derived cortienic acid (DF), perform crystallogra…
Number of citations: 5 doiserbia.nb.rs
P Druzgala, N Bodor - Synthetic Communications, 1990 - Taylor & Francis
… One would expect similar reactivity difference in cortienic acid… 1 lp-hydroxyl group of cortienic acid methyl ester 2 to form 3. … at the 17a-position of cortienic acid 1 or its methyl ester 2. The …
Number of citations: 7 www.tandfonline.com
N Bodor, N Bodor, WM Wu - Current Eye Research, 1992 - Taylor & Francis
… A soft corticosteroid, 17a-ethoxycarbonyloxy-A'cortienic acid … An inactive metabolite of prednisolone, the A'-cortienic acid … The inactive II can further be hydrolyzed to the A'cortienic acid, …
Number of citations: 138 www.tandfonline.com
AJ Mora, BM Ramirez, G Delgado… - … Section C: Crystal …, 1999 - scripts.iucr.org
The steroid (5'R, 17R)-ll3-hydroxy-5'-methylspiro-[androst-4-ene-17, 2'-[1, 4] dioxane]-3, 3', 6'-trione (cortienic acid lactide), C23H3006, adopts an arched conformation towards the 3 …
Number of citations: 2 scripts.iucr.org
P Druzgala, G Hochhaus, N Bodor - The Journal of Steroid Biochemistry …, 1991 - Elsevier
… A solution of cortienic acid in buffer was also added to each sample so that the final concentration of cortienic acid in the incubation medium was 10 -5 M. Finally, each sample received …
Number of citations: 133 www.sciencedirect.com
V Dobričić, S Vladimirov, O Čudina - Arhiv za farmaciju, 2014 - farfar.pharmacy.bg.ac.rs
… The purification of 17(- carboxamide derivatives of hydrocortisone was explained using the amide of hydrocortisonederived cortienic acid and ethyl ester of L-glycine as an example and …
Number of citations: 0 farfar.pharmacy.bg.ac.rs
N Bodor, T Loftsson, W Wu - Pharmaceutical research, 1992 - Springer
… Accordingly, I should be metabolized by hydrolysis to the corresponding inactive cortienic acid derivative, II. The in vitro and in vivo metabolism of I indeed yielded mainly this inactive me…
Number of citations: 78 link.springer.com

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